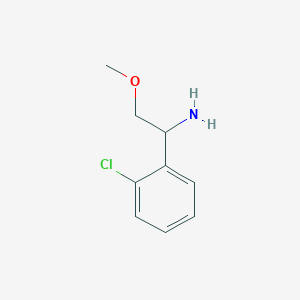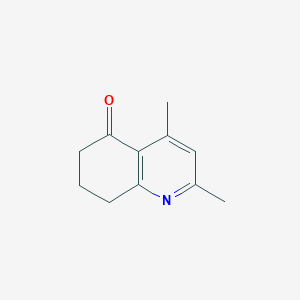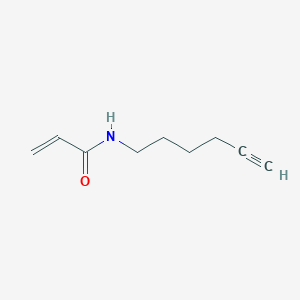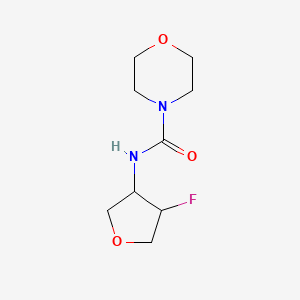![molecular formula C20H19N5O2S B2537672 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 872590-38-0](/img/structure/B2537672.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a derivative of the 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide family. This class of compounds has been studied for various properties, including their crystal structures and potential as antiviral agents. Although the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds.
Synthesis Analysis
The synthesis of related compounds involves creating a thioacetamide bridge, which is a common feature in this family of molecules. The synthesis process is not detailed in the provided papers, but it typically includes the formation of the pyrimidine ring, followed by the introduction of the thioacetamide group and subsequent modifications to add various substituents to the aromatic rings .
Molecular Structure Analysis
The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which varies depending on the specific substituents present on the benzene ring. This inclination is 56.18° and 67.84° for the compounds studied in the provided papers . An intramolecular N—H⋯N hydrogen bond stabilizes this folded conformation.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their spectroscopic characteristics, which have been characterized by FT-IR and FT-Raman spectra. The equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments have been carried out using density functional theory (DFT) methods. The presence of strong stable hydrogen-bonded N—H⋯N intermolecular interactions and weaker intramolecular interactions such as C—H⋯O and N—H⋯O have been identified. The Hirshfeld surfaces and 2D-fingerprint analyses confirm the nature and quantitative contributions of these intermolecular interactions towards the crystal packing. The pharmacokinetic properties, including drug likeness based on Lipinski's rule and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, have been calculated for these compounds. Additionally, the antiviral potency has been investigated through molecular docking studies against SARS-CoV-2 protein, with one compound showing a binding energy of -8.7 kcal/mol, indicating a strong interaction with the viral protease .
Wirkmechanismus
Zukünftige Richtungen
The compound has shown potent dual activity against examined cell lines and CDK2, and thus it was selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research will likely focus on further understanding its mechanism of action and potential applications in cancer treatment .
Eigenschaften
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-5-6-17(14(2)8-13)25-19-16(10-24-25)20(23-12-22-19)28-11-18(26)21-9-15-4-3-7-27-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZDKIFYTAYARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea](/img/structure/B2537589.png)
![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)


![3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1-methylpyrazin-2(1H)-one](/img/structure/B2537595.png)

![Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate](/img/structure/B2537600.png)
![4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol](/img/structure/B2537604.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2537606.png)


![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2537611.png)
![cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione](/img/structure/B2537612.png)